11-deoxy Prostaglandin E2

Descripción

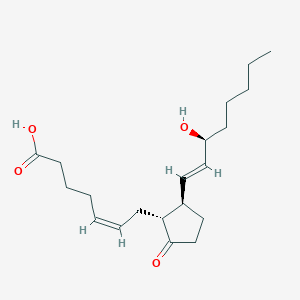

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHZICXYLKQMKI-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 11-deoxy Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the biological activities of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) and its stable synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2. 11-deoxy PGE2 is a stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2) but exhibits a distinct pharmacological profile. While PGE2 has a wide range of effects, including bronchodilation and inflammation, 11-deoxy PGE2 is characterized as a potent bronchoconstrictor and a selective agonist for the prostanoid EP4 receptor. This guide consolidates quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers investigating its therapeutic potential and mechanism of action.

Core Pharmacological Profile

11-deoxy Prostaglandin E2 is a synthetic analog of PGE2 with a modified cyclopentane (B165970) ring structure.[1][2] This structural alteration confers chemical stability and a unique receptor interaction profile compared to its parent compound. Its primary identified target is the EP4 receptor, where it acts as a selective agonist with high potency.[3] In contrast, the closely related synthetic analog, 11-deoxy-16,16-dimethyl PGE2, demonstrates agonist activity at both EP2 and EP3 receptors.[4][5]

Quantitative Pharmacological Data

The biological activity of 11-deoxy PGE2 and its dimethyl analog has been quantified in various assays. The following tables summarize the key potency and efficacy data from in vitro and in vivo studies.

Table 1: Receptor Binding and In Vitro Functional Potency

| Compound | Target Receptor | Assay Type | Potency / Efficacy | Source |

| 11-deoxy Prostaglandin E2 | EP4 | Functional Agonism | EC₅₀ = 0.66 nM | [3] |

| 11-deoxy-16,16-dimethyl PGE₂ | EP2 / EP3 | Receptor Agonism | Agonist activity confirmed | [4] |

| 11-deoxy Prostaglandin E2 | N/A | Human Smooth Muscle Contraction | 5-30x more potent than PGF₂α | [1] |

| 11-deoxy-16,16-dimethyl PGE₂ | N/A | Human Smooth Muscle Contraction | 900x more potent than PGF₂α | [4] |

Table 2: In Vivo Biological Activity

| Compound | Biological Effect | Animal Model | Potency / Efficacy | Source |

| 11-deoxy-16,16-dimethyl PGE₂ | Inhibition of Gastric Acid Secretion | Rat | ED₅₀ = 1 mg/kg (oral) | [4] |

| 11-deoxy-16,16-dimethyl PGE₂ | Inhibition of Ulcer Formation | Rat | ED₅₀ = 0.021 mg/kg | [4] |

Signaling Pathways

The biological effects of 11-deoxy PGE2 and its analogs are initiated by binding to specific G-protein coupled receptors (GPCRs), which triggers downstream intracellular signaling cascades.

3.1. 11-deoxy PGE2 / EP4 Receptor Signaling As a selective EP4 agonist, 11-deoxy PGE2 is expected to activate the canonical EP4 signaling pathway. The EP4 receptor couples to the Gαs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[6][7] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

3.2. 11-deoxy-16,16-dimethyl PGE2 Cytoprotective Signaling The synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to exert cytoprotective effects against oxidative stress in renal epithelial cells.[8][9] This response is reportedly mediated through a thromboxane (B8750289) (TP) or thromboxane-like receptor, which couples to the AP-1 signaling pathway, representing a distinct mechanism from canonical EP receptor signaling.[8]

Key Biological Activities

-

Respiratory System: Unlike PGE2, which is a bronchodilator, 11-deoxy PGE2 is a potent bronchoconstrictor. It contracts human respiratory tract smooth muscle with a potency 5 to 30 times greater than that of Prostaglandin F2α (PGF2α).[1][10] The 16,16-dimethyl analog is even more potent in this regard.[4]

-

Gastrointestinal System: The 16,16-dimethyl analog is a powerful inhibitor of gastric acid secretion and protects against ulcer formation in rats, highlighting a potential therapeutic application in gastroprotection.[4]

-

Renal Cytoprotection: 11-deoxy-16,16-dimethyl PGE2 protects renal proximal tubular epithelial cells from injury induced by oxidative stress.[8] This action involves the induction of specific proteins associated with the endoplasmic reticulum (ER) stress response and cytoskeletal organization, such as GRP78 and HSP90β.[8]

Experimental Protocols & Workflows

Studying the biological activity of 11-deoxy PGE2 requires a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

5.1. Radioligand Receptor Binding Assay (for Affinity - Ki) This protocol determines the binding affinity of 11-deoxy PGE2 for a specific receptor (e.g., EP4).

-

Preparation of Membranes: Culture cells (e.g., HEK293) stably overexpressing the human EP4 receptor. Harvest cells and homogenize in ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the receptor (e.g., [³H]-PGE2), and varying concentrations of unlabeled 11-deoxy PGE2 (the competitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 11-deoxy PGE2. Determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

5.2. Cell-Based Functional Assay (for Potency - EC₅₀) This protocol measures the functional potency of 11-deoxy PGE2 by quantifying the downstream signaling product, cAMP.

-

Cell Culture: Plate cells expressing the target receptor (e.g., EP4) in a 96-well plate and grow to near confluency.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of 11-deoxy PGE2 to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 11-deoxy PGE2. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

5.3. Proteomic Analysis of Induced Proteins by Mass Spectrometry This protocol identifies proteins whose synthesis is altered by treatment with a compound, as was done for the 11-deoxy-16,16-dimethyl PGE2 analog.[8]

-

Sample Preparation: Culture cells (e.g., LLC-PK1 renal cells) and stimulate with the test compound for various time points. Harvest the cells, lyse them, and isolate the total protein.

-

Protein Separation: Separate the proteins using 2D gel electrophoresis (2-DE) or liquid chromatography (HPLC).

-

Protein Identification: Excise protein spots of interest from the gel or collect fractions from the HPLC. Digest the proteins with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using either MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry).[8]

-

Data Analysis: Use the peptide mass fingerprint (from MALDI-TOF) or the peptide fragment sequences (from ESI-MS/MS) to search protein databases (e.g., Swiss-Prot) to identify the proteins.

-

Validation: Confirm the induction of identified proteins using Western blot analysis with specific antibodies.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | MDPI [mdpi.com]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 11--deoxy-Prostaglandin-E-2-, 10MG | Labscoop [labscoop.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 11-deoxy Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the naturally occurring Prostaglandin E2 (PGE2). While structurally similar to its parent compound, the absence of the hydroxyl group at the C-11 position significantly alters its biological activity and receptor binding profile. This guide provides a comprehensive overview of the mechanism of action of 11-deoxy PGE2, focusing on its receptor interactions, downstream signaling cascades, and physiological effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in areas such as inflammation, immunology, and oncology.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological and pathological processes. Prostaglandin E2 is a principal mediator of inflammation and is involved in processes such as vasodilation, fever, and pain. 11-deoxy PGE2, as a synthetic analog, offers a valuable tool for dissecting the specific roles of PGE2 receptor subtypes and for the development of targeted therapeutics. Its notable stability compared to PGE2 also makes it an attractive candidate for experimental studies. This guide will delve into the core mechanisms by which 11-deoxy PGE2 exerts its effects, with a particular focus on its interaction with the EP4 receptor and the subsequent signaling events.

Receptor Binding and Affinity

11-deoxy Prostaglandin E2 is a selective agonist for the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR).[1] The binding of 11-deoxy PGE2 to the EP4 receptor initiates a cascade of intracellular events that ultimately lead to a physiological response.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding of 11-deoxy PGE2 and related compounds to prostanoid receptors.

| Compound | Receptor | Parameter | Value | Reference |

| 11-deoxy Prostaglandin E2 | EP4 | EC50 | 0.66 nM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Downstream Signaling Pathways

The primary signaling pathway activated by 11-deoxy PGE2 upon binding to the EP4 receptor is the Gs-alpha subunit (Gαs) mediated stimulation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][3][4][5][6]

While the Gs-cAMP-PKA pathway is the canonical signaling route for the EP4 receptor, there is evidence to suggest that EP4 can also couple to other signaling pathways, including those involving the Gi-alpha subunit (Gαi) and β-arrestin.

A synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to exert cytoprotective effects through a thromboxane (B8750289) or thromboxane-like receptor, leading to the activation of the AP-1 signaling pathway.[7][8][9] This highlights the potential for 11-deoxy PGE2 analogs to engage in alternative signaling cascades depending on the cellular context and the specific analog structure.

Signaling Pathway Diagrams

Physiological Effects

The activation of the EP4 receptor by 11-deoxy PGE2 and its analogs leads to a variety of physiological responses.

-

Bronchoconstriction: In contrast to PGE2, which is a bronchodilator, 11-deoxy PGE2 is a potent bronchoconstrictor.[10]

-

Cytoprotection: The synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to protect renal proximal tubular epithelial cells from oxidative stress.[7][8][9] This effect is associated with the induction of several cytoprotective proteins, including heat shock proteins and elongation factors.

-

Immune Modulation: The related compound, 11-deoxy-PGE1, has been shown to induce the expression of FOXp3, a key transcription factor for regulatory T cells, suggesting a role for 11-deoxy PGE2 in modulating immune responses.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 11-deoxy Prostaglandin E2's mechanism of action. These protocols are based on established methods in the field.

Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity of 11-deoxy PGE2 to the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

[3H]-PGE2 (radioligand).

-

Unlabeled 11-deoxy PGE2.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-EP4 cells to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration of ~1 nM), and 50 µL of varying concentrations of unlabeled 11-deoxy PGE2.

-

For total binding, add 50 µL of assay buffer instead of unlabeled competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Add 50 µL of the membrane preparation (20-50 µg of protein) to each well.

-

Incubate at room temperature for 2 hours with gentle shaking.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 11-deoxy PGE2.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Intracellular cAMP Measurement Assay

This protocol describes the measurement of cAMP production in response to 11-deoxy PGE2 stimulation.

Materials:

-

HEK293-EP4 cells.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

11-deoxy PGE2.

-

cAMP assay kit (e.g., a competitive ELISA-based or a bioluminescent kit).[12][13][14][15][16]

Procedure:

-

Cell Culture:

-

Seed HEK293-EP4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

-

-

cAMP Assay:

-

Wash the cells once with stimulation buffer.

-

Add 100 µL of stimulation buffer containing varying concentrations of 11-deoxy PGE2 to the wells.

-

Incubate at 37°C for 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit and a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of 11-deoxy PGE2 to generate a dose-response curve and determine the EC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PGE2 upregulates renin through E-prostanoid receptor 1 via PKC/cAMP/CREB pathway in M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP-Glo™ Assay Protocol [france.promega.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay [worldwide.promega.com]

- 16. promega.com [promega.com]

An In-depth Technical Guide to the 11-deoxy Prostaglandin E2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1] Like PGE2, it is a lipid signaling molecule that exerts a wide range of physiological and pathological effects by interacting with specific G protein-coupled receptors (GPCRs) known as prostanoid E (EP) receptors. This guide provides a comprehensive overview of the 11-deoxy PGE2 signaling pathway, including its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. This information is critical for researchers and professionals involved in drug discovery and development targeting inflammatory diseases, pain, cancer, and other conditions where prostaglandin signaling plays a pivotal role.

Core Signaling Pathway of 11-deoxy Prostaglandin E2

11-deoxy PGE2 primarily mediates its effects through the EP family of receptors, specifically showing significant activity at the EP2, EP3, and EP4 receptor subtypes. The binding of 11-deoxy PGE2 to these receptors initiates distinct intracellular signaling cascades, leading to varied cellular responses.

Receptor Binding and Activation

The interaction of 11-deoxy PGE2 with EP receptors is characterized by specific binding affinities (Ki) and functional potencies (EC50). While comprehensive data for 11-deoxy PGE2 across all EP receptors is still being fully elucidated, studies on this compound and its close analogs have provided valuable insights.

Quantitative Data on Receptor Interactions

| Ligand | Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| 11-deoxy Prostaglandin E2 | EP4 | Not Specified | Functional Assay | EC50 | 0.66[2][3] |

| 11-deoxy-PGE1 | EP3 | Mouse | Radioligand Binding | Ki | 0.6 - 3.7[4] |

| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | Porcine | Functional Assay | - | Agonist[5][6] |

Note: Data for 11-deoxy-PGE1, a close structural analog, is included to provide an indication of potential binding characteristics.

Downstream Signaling Cascades

The activation of EP receptors by 11-deoxy PGE2 triggers specific G protein-mediated signaling pathways.

-

EP2 and EP4 Receptor Signaling: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins.[7][8][9] Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which phosphorylate downstream target proteins, leading to the modulation of gene expression and cellular function.[9][10] The EP4 receptor has also been shown to activate the Phosphoinositide 3-kinase (PI3K) pathway.[11]

-

EP3 Receptor Signaling: The EP3 receptor is primarily coupled to the Gi alpha subunit of G proteins.[12][13] Activation of the EP3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[12] Some isoforms of the EP3 receptor can also couple to Gq, leading to an increase in intracellular calcium, and G12/13, which activates the Rho signaling pathway.[14][15]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: 11-deoxy PGE2 signaling pathways via EP2, EP3, and EP4 receptors.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of 11-deoxy PGE2 for a specific EP receptor subtype.

1. Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP receptor of interest.

-

Radiolabeled PGE2 (e.g., [3H]PGE2).

-

Unlabeled 11-deoxy PGE2.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

2. Procedure:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radiolabeled PGE2.

-

Increasing concentrations of unlabeled 11-deoxy PGE2 (the competitor).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of 11-deoxy PGE2 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol is used to determine the functional activity of 11-deoxy PGE2 at Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors by measuring changes in intracellular cAMP levels.

1. Materials:

-

A cell line stably expressing the EP receptor of interest.

-

11-deoxy PGE2.

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen assay kit.

2. Procedure for Gs-coupled Receptors (EP2, EP4):

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period.

-

Stimulate the cells with varying concentrations of 11-deoxy PGE2 for a defined time.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the 11-deoxy PGE2 concentration to generate a dose-response curve and determine the EC50 value.

3. Procedure for Gi-coupled Receptors (EP3):

-

Follow steps 1 and 2 as above.

-

Co-stimulate the cells with a fixed concentration of forskolin and varying concentrations of 11-deoxy PGE2.

-

Follow steps 4 and 5 as above.

-

The ability of 11-deoxy PGE2 to inhibit forskolin-stimulated cAMP production is measured, and an IC50 value is determined.

Intracellular Calcium Mobilization Assay

This protocol is used to assess the functional activity of 11-deoxy PGE2 at Gq-coupled receptors (potentially some EP3 isoforms) by measuring changes in intracellular calcium concentration.

1. Materials:

-

A cell line stably expressing the EP receptor of interest.

-

11-deoxy PGE2.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities and automated injectors.

2. Procedure:

-

Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin kinetic measurement of the baseline fluorescence.

-

Inject varying concentrations of 11-deoxy PGE2 into the wells while continuing to measure the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

The peak fluorescence response is plotted against the log of the 11-deoxy PGE2 concentration to generate a dose-response curve and determine the EC50 value.

Physiological Effects and Experimental Workflows

Bronchoconstriction

11-deoxy PGE2 is known to be a potent bronchoconstrictor.[1] The experimental workflow to assess this effect typically involves in vitro studies using isolated airway smooth muscle preparations.

Caption: Workflow for assessing prostaglandin-induced bronchoconstriction in vitro.

Cytoprotection

Prostaglandin analogs are known to exhibit cytoprotective effects, particularly in the gastrointestinal tract. An in vitro workflow to assess this property could involve challenging a cell line with a known cytotoxic agent in the presence and absence of 11-deoxy PGE2.

Caption: In vitro workflow for assessing the cytoprotective effects of 11-deoxy PGE2.

Conclusion

11-deoxy Prostaglandin E2 is a valuable tool for studying the physiological and pathological roles of the EP receptor signaling pathways. Its stability and selective agonist activity make it a key compound for dissecting the complex downstream effects of prostaglandin signaling. A thorough understanding of its interactions with EP receptors and the subsequent intracellular events, as detailed in this guide, is essential for the rational design and development of novel therapeutics targeting these pathways. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the multifaceted actions of 11-deoxy PGE2 and its potential clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are EP2 agonists and how do they work? [synapse.patsnap.com]

- 8. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 9. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 12. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 13. Prostaglandin EP3 receptor activation is antinociceptive in sensory neurons via PI3Kγ, AMPK and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of the EP3 receptor attenuates the Angiotensin II pressor response via decreasing arterial contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 11-deoxy Prostaglandin E2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2).[1][2] While structurally similar to PGE2, the absence of the hydroxyl group at the C-11 position alters its biological activity and receptor binding profile.[3] This document provides a comprehensive technical overview of the receptor binding affinity of 11-deoxy PGE2, focusing on its interaction with the E-type prostanoid (EP) receptors. It includes a summary of quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the downstream signaling pathways activated upon receptor binding.

Introduction to 11-deoxy Prostaglandin E2

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide array of biological effects, including inflammation, pain, fever, and smooth muscle contraction. Prostaglandin E2 is a principal mediator in these processes, exerting its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.

11-deoxy PGE2 is a synthetic analog of PGE2, notable for its increased stability.[1] Its altered structure leads to a distinct pharmacological profile. For instance, in contrast to the bronchodilatory effects of PGE2, 11-deoxy PGE2 is a potent bronchoconstrictor.[1][2] Understanding its receptor binding characteristics is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. A related compound, 11-deoxy-16,16-dimethyl PGE2, has been identified as an agonist for both EP2 and EP3 receptors and is a potent inhibitor of gastric acid secretion.[4]

Receptor Binding Affinity Profile

The primary targets for 11-deoxy PGE2 are the EP receptors. While comprehensive binding affinity data (Kᵢ) is not as widely published as for PGE2, functional assay data (EC₅₀) strongly indicates its activity at these receptors.

One study has identified 11-deoxy PGE2 as a selective agonist for the EP4 receptor, with a reported half-maximal effective concentration (EC₅₀) of 0.66 nM.[5] Other research has characterized the related compound, 11-deoxy-PGE1, as a selective agonist for EP2 and EP4 receptors.[6][7] The structural similarity suggests that 11-deoxy PGE2 likely shares this affinity for EP2 and EP4 receptors, which are both coupled to Gαs proteins and stimulate adenylyl cyclase.[8][9][10]

Quantitative Binding and Functional Data

The following table summarizes the available quantitative data for 11-deoxy PGE2 and related analogs. It is important to note the distinction between binding affinity (Kᵢ, Kₔ), which measures the strength of the ligand-receptor interaction, and functional potency (EC₅₀), which measures the concentration required to elicit a half-maximal biological response.

| Compound | Receptor Target | Parameter | Value (nM) | Species/Cell System |

| 11-deoxy Prostaglandin E2 | EP4 | EC₅₀ | 0.66 | Not Specified |

| 11-deoxy-PGE1 | EP2 / EP4 | - | Agonist | Mouse Osteoblastic Cells |

| 11-deoxy-PGE1 | EP2 / EP4 | - | Agonist | Human Gingival Fibroblasts |

| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | - | Agonist | Not Specified |

Signaling Pathways

Upon binding to EP2 and EP4 receptors, 11-deoxy PGE2 is expected to activate downstream signaling cascades primarily through the Gαs protein subunit. This activation initiates a series of intracellular events culminating in a physiological response.

EP2 and EP4 Receptor Gαs-cAMP Signaling

Both EP2 and EP4 receptors are classically coupled to the Gαs protein.[11] Ligand binding triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[9][13]

-

PKA Pathway : PKA phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that regulates genes involved in proliferation, survival, and inflammation.[8][13][14]

-

Epac Pathway : Epac acts as a guanine (B1146940) nucleotide exchange factor for the Ras-like small GTPase Rap1, influencing processes like cell adhesion, migration, and inflammation.[13][15]

// Edges Ligand -> Receptor [color="#202124"]; Receptor -> G_Protein [label="Activates", color="#202124"]; G_Protein -> AC [label="Stimulates", color="#202124"]; AC -> cAMP [label="Converts", color="#202124"]; ATP -> AC [style=dashed, color="#5F6368"]; cAMP -> PKA [label="Activates", color="#202124"]; cAMP -> Epac [label="Activates", color="#202124"]; PKA -> CREB [label="Phosphorylates", color="#202124"]; CREB -> Gene [label="Regulates", color="#202124"]; }

Caption: Canonical Gαs-cAMP signaling pathway for EP2/EP4 receptors.

Alternative Signaling Pathways

Emerging evidence suggests that EP4 receptors can also couple to other signaling pathways beyond the canonical Gαs-cAMP axis. These non-canonical pathways contribute to the diverse physiological roles of the EP4 receptor.[9][10]

-

Gαi Coupling : The EP4 receptor can couple to inhibitory Gα (Gαi) proteins, which can inhibit adenylyl cyclase, creating a negative feedback loop.[14]

-

PI3K/Akt Pathway : EP4 activation can also stimulate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and growth.[14][16] This can occur through Gαi or via transactivation of receptor tyrosine kinases like EGFR.[13][14]

// Edges Ligand -> Receptor [color="#202124"]; Receptor -> Gi [label="Couples to", color="#202124"]; Gi -> PI3K [label="Activates", color="#202124"]; PI3K -> Akt [label="Activates", color="#202124"]; Akt -> Cell_Survival [label="Promotes", color="#202124"]; }

Caption: Alternative EP4 receptor signaling via the Gαi-PI3K-Akt pathway.

Experimental Protocols

Determining the binding affinity of a ligand like 11-deoxy PGE2 involves specific and sensitive laboratory techniques. The most common method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This technique measures the affinity of a test compound (the "competitor," e.g., 11-deoxy PGE2) by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]-PGE2) that has a known high affinity for the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of 11-deoxy PGE2 for a specific EP receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP receptor subtype of interest (e.g., HEK293-hEP4).

-

Radioligand: Tritiated PGE2 ([³H]-PGE2).

-

Test Compound: 11-deoxy Prostaglandin E2.

-

Non-specific binding control: A high concentration of unlabeled PGE2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

Set up assay tubes containing:

-

A fixed amount of cell membrane preparation (e.g., 20-50 µg protein).

-

A fixed concentration of [³H]-PGE2 (typically at or below its Kₔ value).

-

Increasing concentrations of the competitor, 11-deoxy PGE2.

-

Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).

-

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of 11-deoxy PGE2.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of 11-deoxy PGE2 that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

// Workflow Edges Membranes -> Incubate; Reagents -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Plot; Plot -> Fit; Fit -> Calculate; }

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

11-deoxy Prostaglandin E2 is a pharmacologically important analog of PGE2 with a distinct activity profile, acting as a potent agonist at EP4 and likely EP2 receptors.[5][6][7] Its primary mechanism of action involves the stimulation of the Gαs-cAMP signaling cascade, though alternative pathways, particularly for the EP4 receptor, may also be significant.[9][14] The determination of its precise binding affinity (Kᵢ) for each EP receptor subtype requires rigorous experimental methods, such as the competitive radioligand binding assay outlined herein. Further quantitative studies are necessary to fully elucidate its receptor interaction profile, which will aid in the rational design of novel therapeutics targeting the prostaglandin signaling system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin E receptor subtypes in mouse osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis of a Unique Prostanoid: An In-depth Technical Guide to the Discovery and History of 11-deoxy Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a group of lipid compounds with diverse hormone-like effects, have been a subject of intense scientific scrutiny since their discovery in the 1930s. Among the vast family of prostaglandins, 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) stands out as a unique analog of the ubiquitous Prostaglandin E2 (PGE2). Lacking the hydroxyl group at the 11th position, this structural modification confers distinct biological activities, steering its interactions with prostanoid receptors and subsequent signaling cascades. This technical guide provides a comprehensive overview of the discovery, history, and foundational research into 11-deoxy PGE2, with a focus on its synthesis, receptor interactions, and signaling pathways.

Discovery and Seminal Synthesis

The emergence of 11-deoxy Prostaglandin E2 into the scientific landscape is intrinsically linked to the broader efforts in the total synthesis of prostaglandins in the latter half of the 20th century. While a singular "discovery" paper in the traditional sense is not readily apparent, the seminal work on its chemical synthesis marks its formal entry into the field of prostanoid research.

A pivotal moment in the history of 11-deoxy PGE2 was the total synthesis of its methyl ester derivative reported by Grieco and Reap in 1973. This achievement was part of a larger body of work focused on developing novel and efficient routes to various prostaglandin analogs, which were crucial for exploring their structure-activity relationships. The synthesis by Grieco and Reap provided a tangible source of the compound, enabling further investigation into its biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 11-deoxy Prostaglandin E2 is presented in the table below.

| Property | Value |

| Chemical Name | 15S-hydroxy-9-oxo-prosta-5Z,13E-dien-1-oic acid[1] |

| Synonyms | 11-deoxy PGE2[1] |

| CAS Number | 35536-53-9[1] |

| Molecular Formula | C₂₀H₃₂O₄[1] |

| Molecular Weight | 336.5 g/mol [1] |

| Appearance | Crystalline solid |

| Purity | ≥99%[1] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >5 mg/ml[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

Receptor Binding and Functional Activity

11-deoxy Prostaglandin E2 exerts its biological effects by interacting with various prostanoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Its activity profile is distinct from that of PGE2 due to the absence of the C11 hydroxyl group. The following table summarizes the known quantitative data on the interaction of 11-deoxy PGE2 and its analogs with prostanoid receptors.

| Compound | Receptor Subtype | Assay Type | Species | Value | Reference |

| 11-deoxy Prostaglandin E2 | EP1 | Functional (IP1 Production) | Human | pEC₅₀ = 5.8[2] | PNAS, 2025 |

| 11-deoxy Prostaglandin E2 | EP4 | Functional (cAMP) | Not Specified | EC₅₀ = 0.66 nM[3] | MedchemExpress |

| 11-deoxy-PGE1 | EP2 | Functional (Chemotaxis Inhibition) | Human | EC₅₀ = 140.9 ± 64.7 nM | PubMed |

| 11-deoxy-PGE1 | EP3 | Binding Affinity | Mouse | Kᵢ = 0.6-3.7 nM[4] | Br J Pharmacol, 1995 |

| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | Agonist Activity | Not Specified | Agonist | Cayman Chemical |

| 11-deoxy-16,16-dimethyl PGE2 | Gastric Acid Secretion Inhibition | In vivo | Rat | ED₅₀ = 1 mg/kg | Cayman Chemical |

| 11-deoxy-16,16-dimethyl PGE2 | Ulcer Formation Inhibition | In vivo | Rat | ED₅₀ = 0.021 mg/kg | Cayman Chemical |

Signaling Pathways

The interaction of 11-deoxy Prostaglandin E2 and its analogs with their cognate receptors triggers intracellular signaling cascades that mediate their diverse biological effects. A key signaling pathway implicated for a synthetic analog, 11-deoxy-16,16-dimethyl PGE2, involves a thromboxane-like receptor coupled to the AP-1 signaling pathway, leading to cytoprotective effects against oxidative stress.

Thromboxane (B8750289) Receptor Signaling Pathway

The thromboxane receptor (TP) is a GPCR that, upon activation by its agonist, can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

AP-1 Signaling Pathway

The Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including growth factors, cytokines, and stress. The activation of the thromboxane receptor can lead to the activation of downstream kinases, such as Protein Kinase C (PKC), which in turn can activate the AP-1 signaling cascade, leading to changes in gene expression and cellular responses like cytoprotection.

Experimental Protocols

Total Synthesis of (+)-11-deoxy-PGE2 Methyl Ester (Adapted from Grieco and Reap, 1973)

The synthesis of prostaglandin analogs in the 1970s was a landmark in organic chemistry. While the specific, step-by-step protocol from the original publication is not provided here, the general approach involved a multi-step chemical synthesis starting from simpler, commercially available precursors. The key steps would have included:

-

Stereocontrolled construction of the cyclopentanone (B42830) ring: This is a critical step to establish the correct stereochemistry of the final product.

-

Introduction of the two side chains: The α- and ω-chains are typically added sequentially using various organic reactions, such as Wittig reactions or organocuprate additions.

-

Functional group manipulations: This involves protection and deprotection of sensitive functional groups throughout the synthesis and oxidation/reduction steps to achieve the desired final structure.

-

Purification and characterization: Each intermediate and the final product would have been rigorously purified using techniques like column chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.

Radioligand Binding Assay for Prostanoid Receptors

To determine the binding affinity (Ki) of 11-deoxy PGE2 for different prostanoid receptors, a competitive radioligand binding assay would have been employed. A general protocol for such an assay is as follows:

-

Membrane Preparation:

-

Cells or tissues expressing the prostanoid receptor of interest are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE2) known to bind to the receptor.

-

Increasing concentrations of the unlabeled competitor ligand (11-deoxy PGE2) are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assay: Measurement of cAMP Production

To assess the functional activity of 11-deoxy PGE2 as an agonist or antagonist at Gs or Gi-coupled prostanoid receptors (like EP2, EP4, and EP3), a cyclic AMP (cAMP) accumulation assay is commonly used.

-

Cell Culture:

-

Cells expressing the prostanoid receptor of interest are cultured in appropriate media.

-

-

Assay Procedure:

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For testing agonist activity, increasing concentrations of 11-deoxy PGE2 are added to the cells.

-

For Gi-coupled receptors, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of 11-deoxy PGE2 to measure the inhibition of cAMP production.

-

The cells are incubated for a specific time to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

The data are plotted as the amount of cAMP produced versus the concentration of 11-deoxy PGE2.

-

The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) or the IC₅₀ value (for antagonists) is determined.

-

Conclusion

11-deoxy Prostaglandin E2, born out of the era of pioneering prostaglandin synthesis, represents a fascinating molecular probe for dissecting the intricacies of prostanoid receptor signaling. Its unique structure, lacking the C11 hydroxyl group, leads to a distinct pharmacological profile, with reported activities at EP1, EP2, EP3, and EP4 receptors. The cytoprotective effects of its synthetic analog, mediated through a thromboxane-like receptor and the AP-1 pathway, highlight its potential as a lead compound for therapeutic development. Further research to fully elucidate its receptor binding kinetics, subtype selectivity, and the downstream consequences of its signaling will undoubtedly unveil new avenues for understanding and modulating prostanoid biology in health and disease.

References

11-deoxy Prostaglandin E2: A Stable Analog for In-depth Prostaglandin Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, its inherent chemical instability presents significant challenges for in vitro and in vivo studies. This technical guide explores 11-deoxy Prostaglandin E2 as a stable and reliable analog of PGE2, providing a comprehensive overview of its comparative stability, biological activity, and experimental applications. This document is intended to serve as a valuable resource for researchers seeking to leverage the advantages of this stable analog in their scientific investigations.

Enhanced Stability of 11-deoxy Prostaglandin E2

The primary advantage of 11-deoxy PGE2 lies in its enhanced chemical stability compared to the native PGE2 molecule. The absence of the hydroxyl group at the C-11 position renders the molecule less susceptible to degradation, particularly under acidic and basic conditions. While direct quantitative stability data for 11-deoxy PGE2 is not extensively published, its stability is widely acknowledged in its use as a synthetic analog.[1][2] For comparative purposes, the degradation kinetics of PGE2 are presented below.

Table 1: Chemical Stability of Prostaglandin E2

| Condition | Half-life (t½) for 10% loss | Degradation Products |

| Aqueous Solution (25°C) | ||

| pH 3-4 | 133 hours[3] | Prostaglandin A2 (PGA2), Prostaglandin B2 (PGB2)[4][5] |

| pH 6 | 53 hours[3] | PGA2, PGB2[4][5] |

| pH 8 | 42 hours[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |

| pH 9 | 4.2 hours[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |

| pH 10 | 0.42 hours (25 min)[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |

| Ethanol Solution (4°C) | ~24-36 months for 10% loss (1-10 mg/ml)[3] |

Note: Data for PGE2 stability is provided to illustrate its inherent instability, which 11-deoxy PGE2 is designed to overcome. The stability of 11-deoxy PGE2 is reported to be at least 4 years under appropriate storage conditions.[6]

Biological Activity and Receptor Engagement

11-deoxy PGE2 acts as a potent agonist at specific prostaglandin E2 (EP) receptors, thereby mimicking the biological effects of PGE2 in various cellular systems. Its activity has been characterized in several functional assays, demonstrating its utility in probing EP receptor-mediated signaling pathways.

Table 2: Receptor Binding and Functional Potency of 11-deoxy PGE2 and Related Analogs Compared to PGE2

| Compound | Receptor Target | Assay Type | Cell/Tissue Type | Potency (EC50/ED50) |

| 11-deoxy Prostaglandin E2 | EP4 | Functional Assay | Not Specified | 0.66 nM[7] |

| 11-deoxy-16,16-dimethyl PGE2 | EP2, EP3 | Functional Assay | Rat | Gastric acid secretion inhibition: ED50 = 1 mg/kg; Ulcer formation inhibition: ED50 = 0.021 mg/kg[8] |

| PGE2 | EP2 | Chemotaxis Inhibition | Human Neutrophils | EC50 = 90 ± 24.5 nM[2] |

| 11-deoxy PGE1 | EP2 | Chemotaxis Inhibition | Human Neutrophils | EC50 = 140.9 ± 64.7 nM[2] |

Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades. 11-deoxy PGE2 and its derivatives have been shown to activate specific subsets of these pathways.

PGE2 Receptor Signaling Overview

The binding of PGE2 to its receptors initiates a cascade of intracellular events. EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9][10][11] The EP1 receptor is coupled to Gq, activating phospholipase C and increasing intracellular calcium levels. The EP3 receptor is coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.

Signaling Pathway of a Synthetic 11-deoxy PGE2 Analog

A synthetic analog, 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2), has been shown to exert cytoprotective effects against oxidative stress. This response is mediated through a thromboxane (B8750289) or thromboxane-like receptor, which couples to the AP-1 signaling pathway, ultimately leading to the induction of cytoprotective proteins.[4][12]

References

- 1. pnas.org [pnas.org]

- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 11-deoxy Prostaglandin E2 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a well-established pro-tumorigenic lipid mediator, influencing a spectrum of cancer hallmarks from proliferation and migration to angiogenesis and immune evasion. While the biological activities of PGE2 have been extensively studied, its synthetic analog, 11-deoxy Prostaglandin E2 (11-deoxy PGE2), remains a less-chartered territory in cancer biology. This technical guide synthesizes the current understanding of 11-deoxy PGE2, focusing on its synthesis, signaling mechanisms, and putative roles in carcinogenesis. Drawing upon its known interactions with E-prostanoid (EP) receptors and its demonstrated cytoprotective effects, this document provides a framework for future research and therapeutic exploration.

Introduction: Beyond Prostaglandin E2

The tumor microenvironment is a complex ecosystem where signaling molecules, including prostaglandins (B1171923), play pivotal roles in dictating cancer progression. PGE2, synthesized via the cyclooxygenase (COX) pathway, is a key player, exerting its influence through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] 11-deoxy Prostaglandin E2 is a stable, synthetic analog of PGE2.[2] While not a prominent endogenous product, its utility as a research tool lies in its ability to selectively activate specific EP receptors, thereby allowing for the dissection of downstream signaling cascades.

Synthesis of 11-deoxy Prostaglandin E2

11-deoxy Prostaglandin E2 is primarily generated through chemical synthesis. One established method involves the conjugate addition of a substituted 1-lithio-1-oct-1-ene to a cyclopentenone, which efficiently constructs the core 11-deoxy-prostaglandin skeleton.[3] This synthetic approach allows for the generation of various analogs for research purposes.

Signaling Pathways of 11-deoxy Prostaglandin E2

The biological effects of 11-deoxy PGE2 are mediated through its binding to and activation of EP receptors. While there is some variation in reported receptor specificity, it is generally considered an agonist for EP2, EP3, and EP4 receptors, with a notable potency for EP4.[4][5]

EP2 and EP4 Receptor Signaling

Activation of EP2 and EP4 receptors by 11-deoxy PGE2 is expected to initiate signaling cascades analogous to those triggered by PGE2. Both receptors are coupled to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[6] This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector that can phosphorylate a multitude of substrates, including transcription factors like CREB, to modulate gene expression.[7] Furthermore, EP4 signaling can also activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[8]

EP3 Receptor Signaling

The EP3 receptor exhibits more complex signaling, with multiple splice variants coupling to different G proteins.[2] Activation of EP3 by 11-deoxy PGE2 can lead to the activation of Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[9] Alternatively, EP3 can couple to Gαq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[9]

Putative Roles in Cancer Biology

While direct evidence for the role of 11-deoxy PGE2 in cancer is limited, its known biological activities allow for informed hypotheses regarding its potential impact on tumorigenesis.

Cytoprotection and Resistance to Oxidative Stress

A synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to protect renal proximal tubular epithelial cells from oxidative stress-induced injury.[10] This cytoprotective effect is associated with the induction of several proteins, including heat shock protein 90β (HSP90β) and glucose-regulated protein 78 (GRP78).[10] These proteins are molecular chaperones involved in maintaining protein homeostasis and mitigating endoplasmic reticulum (ER) stress, a condition often exacerbated in the tumor microenvironment.[11] By alleviating oxidative and ER stress, 11-deoxy PGE2 could potentially enhance the survival of cancer cells.

Table 1: Proteins Induced by 11-deoxy-16,16-dimethyl PGE2 and their Potential Roles in Cancer

| Protein Induced | Function | Potential Role in Cancer |

| HSP90β | Molecular chaperone, protein folding and stability | Stabilization of oncoproteins, promoting cell survival and proliferation |

| GRP78 | ER chaperone, unfolded protein response | Promoting survival under hypoxic and nutrient-deprived conditions, resistance to therapy |

| Elongation factor 2 (EF-2) | Protein synthesis | Supporting rapid growth and proliferation of cancer cells |

| Elongation factor 1α-1 (EF-1α) | Protein synthesis | Supporting rapid growth and proliferation of cancer cells |

| Actin | Cytoskeletal component | Involved in cell motility, invasion, and metastasis |

Modulation of Cancer Hallmarks via EP Receptor Activation

Based on its agonism of EP2, EP3, and EP4 receptors, 11-deoxy PGE2 can be expected to influence several cancer hallmarks in a manner similar to PGE2.

Table 2: Potential Effects of 11-deoxy PGE2 on Cancer Hallmarks based on EP Receptor Agonism

| Cancer Hallmark | Mediating EP Receptor(s) | Potential Effect of 11-deoxy PGE2 |

| Proliferation | EP2, EP4 | Stimulation of cell cycle progression.[12] |

| Migration & Invasion | EP4 | Enhancement of cancer cell motility.[13] |

| Angiogenesis | EP2, EP4 | Promotion of new blood vessel formation.[14] |

| Apoptosis | EP2, EP4 (anti-apoptotic), EP3 (pro-apoptotic) | Inhibition or promotion of programmed cell death depending on cellular context.[15][16] |

| Immune Evasion | EP2, EP4 | Suppression of anti-tumor immunity by promoting regulatory T cell (Treg) function.[6] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 11-deoxy PGE2 (e.g., 0.1 nM to 10 µM) or vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.

Methodology:

-

Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Add medium containing 11-deoxy PGE2 to the lower chamber.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Incubate for an appropriate time (e.g., 12-24 hours) to allow for migration.

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the migrated cells on the lower surface with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for Signaling Protein Activation

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.

Methodology:

-

Treat cancer cells with 11-deoxy PGE2 for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., Akt, CREB).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

11-deoxy Prostaglandin E2, while primarily a synthetic analog, presents a valuable tool for dissecting the intricate roles of EP receptor signaling in cancer. Its cytoprotective and anti-oxidative stress properties suggest a potential role in promoting cancer cell survival. Future research should focus on:

-

Determining the precise EP receptor binding affinities and activation kinetics of 11-deoxy PGE2 in various cancer cell lines.

-

Conducting comprehensive in vitro and in vivo studies to directly assess the impact of 11-deoxy PGE2 on cancer cell proliferation, migration, invasion, and apoptosis.

-

Investigating the potential for endogenous production of 11-deoxy prostaglandins under specific pathophysiological conditions.

-

Exploring the therapeutic potential of targeting the signaling pathways activated by 11-deoxy PGE2, particularly in the context of overcoming resistance to therapy.

A deeper understanding of 11-deoxy PGE2 and its signaling mechanisms will undoubtedly contribute to the broader knowledge of prostaglandin biology in cancer and may unveil novel therapeutic avenues.

References

- 1. Oxidative stress, inflammation, and cancer: How are they linked? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple signal transduction pathways through two prostaglandin E receptor EP3 subtype isoforms expressed in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-11-deoxy-15-ethynyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PGE2/EP3/SRC signaling induces EGFR nuclear translocation and growth through EGFR ligands release in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of prostaglandin E2 receptors in migration of murine and human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanical induction of PGE2 in osteocytes blocks glucocorticoid-induced apoptosis through both the β-catenin and PKA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PGE2 Promotes Apoptosis Induced by Cytokine Deprivation through EP3 Receptor and Induces Bim in Mouse Mast Cells | PLOS One [journals.plos.org]

An In-depth Technical Guide on 11-deoxy Prostaglandin E2 and Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandins (B1171923), lipid compounds with diverse hormone-like effects, are pivotal in the intricate processes of neuroinflammation. Among these, Prostaglandin (B15479496) E2 (PGE2) has been extensively studied for its multifaceted role in the central nervous system (CNS). This technical guide, however, shifts the focus to a lesser-known but potentially significant analog: 11-deoxy Prostaglandin E2 (11-deoxy-PGE2). This document aims to provide a comprehensive overview of 11-deoxy-PGE2, consolidating available data on its signaling pathways, its influence on key neuroinflammatory cells—microglia and astrocytes—and the experimental methodologies employed in its study. By presenting quantitative data in structured tables and visualizing complex biological processes, this guide serves as a critical resource for researchers and professionals in drug development seeking to explore novel therapeutic targets in neuroinflammatory and neurodegenerative diseases.

Introduction to 11-deoxy Prostaglandin E2

11-deoxy Prostaglandin E2 is a stable, synthetic analog of Prostaglandin E2.[1] While structurally similar to PGE2, the absence of the hydroxyl group at the 11th position may alter its receptor binding affinity and subsequent downstream signaling, potentially leading to distinct biological activities. Understanding these differences is crucial for elucidating its specific role in the complex milieu of neuroinflammation.

Synthesis and Metabolism

The biosynthesis of prostaglandins originates from arachidonic acid, which is converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2][3] PGH2 is then isomerized to various prostaglandins, including PGE2, by specific synthases.[4][5] While the precise enzymatic pathway for the endogenous synthesis of 11-deoxy-PGE2 in the brain is not well-elucidated, it is plausible that it could be formed through alternative metabolic routes or as a metabolite of PGE2.

Signaling Pathways of 11-deoxy Prostaglandin E2

Prostaglandin E2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] Available evidence suggests that 11-deoxy-PGE2 and its analogs also interact with these receptors.

-

11-deoxy Prostaglandin E2 has been identified as a selective agonist for the EP4 receptor , with an EC50 of 0.66 nM.[6][7]

-

A related synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2 , acts as an agonist for both EP2 and EP3 receptors .[8]

This receptor specificity is critical as different EP receptors trigger distinct intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses in the context of neuroinflammation.

Visualizing the Signaling Cascade

The following diagram illustrates the general signaling pathway of prostaglandins and the known interactions of 11-deoxy-PGE2.

Role in Neuroinflammation: Effects on Glial Cells

Neuroinflammation is characterized by the activation of microglia and astrocytes, which can have both detrimental and beneficial effects on neuronal health. The modulation of these glial cells by prostaglandins is a key area of research.

Microglia

Microglia are the resident immune cells of the CNS and play a critical role in initiating and resolving neuroinflammatory responses. Their functions include phagocytosis, cytokine release, and antigen presentation.

-

PGE2 and Microglial Phagocytosis: Studies have shown that PGE2 can reduce amyloid-beta-induced phagocytosis in cultured rat microglia, an effect mediated through the EP2 receptor.[9] Given that 11-deoxy-16,16-dimethyl PGE2 is an EP2 agonist, it may exert similar effects. Conversely, PGE2 signaling through the EP4 receptor has been shown to regulate microglial phagocytosis.[10][11] As a selective EP4 agonist, 11-deoxy-PGE2 could potentially modulate this critical microglial function.

-

PGE2 and Cytokine Production: PGE2 can exert both pro- and anti-inflammatory effects on microglia. At physiological concentrations, PGE2 has been shown to have anti-inflammatory effects by inhibiting the production of superoxide (B77818) from microglia.[12] The EP4 receptor, activated by 11-deoxy-PGE2, is known to suppress the inflammatory response in microglia.[13]

Astrocytes

Astrocytes are the most abundant glial cells in the CNS and are involved in a wide range of functions, including neurotransmitter uptake, metabolic support for neurons, and modulation of synaptic transmission. During neuroinflammation, astrocytes become reactive, a state characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP).[14][15][16][17]

-

PGE2 and Astrocyte Proliferation and Activation: PGE2, released from activated microglia, has been shown to enhance astrocyte proliferation.[18][19] The regulation of astrocyte proliferation by PGE2 can be influenced by various signaling pathways.[20][21] As an EP receptor agonist, 11-deoxy-PGE2 could potentially contribute to astrogliosis.

The following diagram illustrates the potential interactions of 11-deoxy-PGE2 with microglia and astrocytes in the context of neuroinflammation.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental traumatic brain injury elevates brain prostaglandin E2 and thromboxane B2 levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 4. Levels of CSF prostaglandin E2, cognitive decline, and survival in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]